molecular formula C21H15FeO6 B085030 Iron tribenzoate CAS No. 14534-87-3

Iron tribenzoate

Cat. No.: B085030
CAS No.: 14534-87-3
M. Wt: 419.2 g/mol
InChI Key: ITAUHKJMPRCVIH-UHFFFAOYSA-K
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Description

Historical Perspective and Evolution of Iron-Carboxylate Coordination Chemistry

The field of coordination chemistry, which studies compounds consisting of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands, has a rich history. Its origins can be traced back to the 18th century with the discovery of pigments like Prussian blue (KFe₂[Fe(CN)₆]). wiley-vch.delibretexts.org However, a systematic understanding of the bonding and structure of these complexes did not emerge until the late 19th and early 20th centuries. The seminal work of Alfred Werner, who was awarded the Nobel Prize in Chemistry in 1913, revolutionized the field. wiley-vch.delibretexts.org Werner's coordination theory proposed that metal ions have both a primary valence (oxidation state) and a secondary valence (coordination number), which correctly predicted the structure and isomerism of many coordination compounds, supplanting older, incorrect models like the Blomstrand-Jørgensen chain theory. libretexts.org

Within this broad field, iron-carboxylate chemistry, which involves the coordination of iron ions with carboxylate ligands (RCOO⁻), has become a significant sub-discipline. Carboxylate groups can bind to metal centers in various modes (monodentate, bidentate, bridging), leading to a vast array of structural possibilities, from simple mononuclear salts to complex multinuclear clusters. scielo.brunesp.br Early studies focused on the synthesis and basic characterization of simple salts, but with the advent of modern analytical techniques, research has expanded to explore intricate structures and their corresponding magnetic, electronic, and reactive properties.

Contemporary Significance of Iron(III) Benzoate (B1203000) Complexes in Advanced Materials and Catalysis Research

Iron(III) benzoate, also known as ferric benzoate or iron tribenzoate, is a coordination compound that has garnered significant attention in modern research due to its versatility and the low cost and low toxicity of iron. acs.org Its applications span catalysis and advanced materials science.

In catalysis, iron(III) benzoate complexes are effective in several organic transformations. They have been utilized as catalysts for the manufacturing of polymers such as vinyl chloride, polyethylene (B3416737), and polypropylene. 2017erp.com A notable application is in facilitating the nucleophilic ring-opening of epoxides by carboxylic acids, a crucial process for producing monomers for coatings and adhesives. nih.gov Research has demonstrated that a cooperative catalyst system involving an iron(III) benzoate cluster, specifically [Fe₃O(Benzoate)₆(H₂O)₃]NO₃, is highly efficient for this transformation. nih.gov Furthermore, iron benzoate complexes with specific morphologies, such as flower-like structures synthesized via hydrothermal methods, show high catalytic activity in ethylene (B1197577) oligomerization, a process of significant industrial relevance. google.com

In the realm of advanced materials, iron(III) benzoate serves as a precursor or key component in various functional materials. It is used as a raw material for producing pigments for the porcelain industry and as an anticorrosive pigment in protective paint films. 2017erp.comresearchgate.net The benzoate anions can be released and form insoluble iron benzoate compounds that fill pores and slow corrosion processes. researchgate.net The ability of iron benzoate complexes to form well-defined multinuclear clusters is of particular interest. Researchers have synthesized and characterized various oxo-bridged trinuclear, hexanuclear, and even larger iron clusters containing benzoate or its derivatives. nih.govrsc.orgacs.org These clusters can exhibit interesting magnetic properties and have potential applications in data storage and spintronics. Moreover, the structural motifs found in iron benzoate chemistry are relevant to the construction of Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. rsc.org

Scope and Objectives of the Academic Investigation into this compound

This article provides a focused academic investigation into the chemical compound this compound. The primary objective is to consolidate and present scientifically accurate information regarding its fundamental properties, structure, and synthesis. The subsequent sections will detail its physicochemical characteristics through comprehensive data tables and present key research findings from the scientific literature. This review will cover its synthesis, including morphology control, and its structural features, with an emphasis on the formation of multinuclear complexes. The thermal decomposition behavior and catalytic applications will also be discussed to provide a thorough overview of its chemical profile. The content is based on established research, excluding any speculative or non-scientific information.

Detailed Research Findings

This compound, a compound with the formula Fe(C₇H₅O₂)₃, is typically a pinkish-brown powder that is insoluble in water. 2017erp.comamericanelements.com Its chemical identity and basic properties are well-documented.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Chemical Formula C₂₁H₁₅FeO₆ americanelements.com
Molecular Weight 419.19 g/mol americanelements.comlookchem.com
Appearance Pinkish-brown powder 2017erp.comamericanelements.com
IUPAC Name iron(3+);tribenzoate americanelements.com
CAS Number 14534-87-3 2017erp.comlookchem.com
EINECS Number 238-566-8 americanelements.comlookchem.com
Solubility in Water Insoluble americanelements.commubychem.com
Boiling Point 249.3°C at 760 mmHg lookchem.comchemsrc.com

| Flash Point | 111.4°C | lookchem.comlookchem.com |

Synthesis and Structural Characterization

The synthesis of iron benzoate complexes can be achieved through various methods, leading to materials with different structures and morphologies. A common approach involves the reaction of an iron(III) salt, such as ferric chloride, with sodium benzoate in an aqueous medium. google.com A notable development is the use of hydrothermal synthesis, which allows for precise control over the morphology of the resulting complex. By adjusting the reaction temperature, iron benzoate complexes with distinct structures can be obtained. For instance, reactions conducted at 70-90°C yield tetragonal structures, while temperatures between 120-180°C result in flower-like structures composed of co-vertex lamellae. google.com These flower-like particles exhibit a significantly higher BET surface area (18-20 m²/g) compared to irregularly shaped particles (5.63 m²/g), which enhances their performance in applications like catalysis. google.com

The coordination chemistry of iron(III) with benzoate and related carboxylate ligands is rich, often leading to the formation of multinuclear oxo-centered clusters. A common structural motif is the basic iron benzoate trinuclear cluster, [Fe₃O(O₂CR)₆L₃]⁺, where a central oxygen atom is surrounded by three iron atoms forming a triangle. nih.govrsc.org These iron centers are bridged by six carboxylate (benzoate) ligands. The remaining coordination sites on the iron atoms are occupied by terminal ligands, such as water or pyridine (B92270). nih.govrsc.org The existence of these trinuclear units has been confirmed by single-crystal X-ray diffraction. rsc.org More complex aggregates, including hexanuclear iron(III) clusters, have also been prepared from basic iron(III) benzoate, highlighting the tendency of these compounds to form stable, high-nuclearity structures. acs.org

Thermal Decomposition

The thermal decomposition of iron benzoates has been studied to understand their stability and degradation pathways. The decomposition of basic ferric benzoate when heated in a vacuum proceeds via melting, yielding products such as benzoic acid, benzene (B151609), carbon dioxide, and ferrosoferric oxide (Fe₃O₄). rsc.org The activation energy for this decomposition process has been determined to be 40 ± 2 kcal/mole. rsc.org Studies on related bivalent iron benzoates show a multi-step decomposition process. The thermal decomposition of an anhydrous iron(II) benzoate compound occurs in distinct steps, ultimately yielding ferric oxide (Fe₂O₃) as the final solid residue. scielo.brunesp.br Mössbauer spectroscopy has been effectively used to study the changes in the oxidation state and local environment of iron atoms during thermal decomposition, confirming the formation of Fe(II) species as intermediates. akjournals.comoregonstate.edu

Table 2: Summary of Selected Research Findings on Iron Benzoate

Research Area Key Finding Methodology/Technique Source(s)
Synthesis Hydrothermal synthesis allows morphology control, producing flower-like structures with high surface area. Hydrothermal reaction, Scanning Electron Microscopy (SEM), BET surface area analysis. google.com
Structure Forms stable oxo-centered trinuclear clusters, e.g., [Fe₃O(Benzoate)₆(H₂O)₃]⁺, a common motif in its coordination chemistry. Single-Crystal X-ray Diffraction. nih.govrsc.org
Thermal Decomposition Decomposes to yield products including benzoic acid, benzene, CO₂, and ferrosoferric oxide (Fe₃O₄). Kinetic measurements in vacuum. rsc.org
Catalysis Flower-like iron benzoate complexes show high catalytic activity for ethylene oligomerization. Catalytic performance testing. google.com
Catalysis Trinuclear iron benzoate clusters are effective catalysts for the ring-opening of epoxides. Catalysis experiments, mechanistic studies. nih.gov

| Spectroscopy | ⁵⁷Fe Mössbauer spectroscopy can distinguish between valence-trapped and valence-detrapped states in multinuclear iron benzoate complexes. | ⁵⁷Fe Mössbauer Spectroscopy. | rsc.org |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

iron(3+);tribenzoate
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InChI

InChI=1S/3C7H6O2.Fe/c3*8-7(9)6-4-2-1-3-5-6;/h3*1-5H,(H,8,9);/q;;;+3/p-3
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InChI Key

ITAUHKJMPRCVIH-UHFFFAOYSA-K
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Fe+3]
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H15FeO6
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DSSTOX Substance ID

DTXSID80890744
Record name Benzoic acid, iron(3+) salt (3:1)
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Molecular Weight

419.2 g/mol
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Physical Description

Brown solid; Insoluble in water; [MP Biomedicals MSDS]
Record name Ferric benzoate
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CAS No.

14534-87-3
Record name Benzoic acid, iron(3+) salt (3:1)
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Record name Benzoic acid, iron(3+) salt (3:1)
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Record name Benzoic acid, iron(3+) salt (3:1)
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Record name Iron tribenzoate
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Advanced Spectroscopic and Structural Characterization of Iron Tribenzoate Systems

X-ray Diffraction Techniques for Crystalline Structure Elucidation

X-ray diffraction (XRD) is an essential tool for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a material, detailed information about the crystal lattice, phase, and purity can be obtained.

Single Crystal X-ray Crystallography for Atomic Resolution

Single crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline solids at an atomic level. This technique has been applied to various iron-benzoate complexes, revealing intricate structural details. For instance, in oxo-centered trinuclear iron-benzoate complexes like [Fe3O(O2CPh)6(py)3]ClO4·py, X-ray crystallography has shown that the complex can possess threefold symmetry. researchgate.net In such structures, the iron atoms are typically arranged at the vertices of a triangle with a central oxygen atom. Each iron atom is coordinated to the central oxygen, four oxygen atoms from bridging carboxylate groups of the benzoate (B1203000) ligands, and a terminal ligand like pyridine (B92270). researchgate.net

The analysis of single crystals provides precise data on bond lengths, bond angles, and the coordination geometry around the iron centers. For example, in a dinuclear iron(III) complex bridged by methoxy (B1213986) groups, the Fe-O-Fe angle was determined to be 104.08(9)° and the Fe···Fe distance was 3.137(1) Å. scispace.com This level of detail is crucial for understanding the magnetic and electronic properties of the compound. Different crystalline forms, or polymorphs, can exhibit distinct physical properties, and single-crystal XRD is the primary technique for their identification and structural characterization. creative-biostructure.com

Table 1: Representative Crystallographic Data for Iron-Benzoate Complexes

Parameter [Fe3O(O2CPh)6(py)3]ClO4·py researchgate.net Dinuclear Fe(III) Complex scispace.com
Crystal System Hexagonal Monoclinic
Space Group P6₃/m P2₁/n
a (Å) N/A 21.034(4)
b (Å) N/A 8.398(2)
c (Å) N/A 23.360(5)
**β (°) ** N/A 98.28(3)
Fe···Fe Distance (Å) N/A 3.137(1)
Coordination Geometry Octahedral Distorted Octahedral

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline materials. creative-biostructure.com Its primary application is the identification of crystalline phases by comparing the experimental diffraction pattern to reference patterns in databases like the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD). creative-biostructure.comprotoxrd.com For synthesized iron tribenzoate, PXRD is essential to confirm that the bulk material consists of the desired crystalline phase and to assess its purity. mdpi.com The presence of sharp, well-defined peaks in the diffraction pattern is indicative of a crystalline material, while a broad hump suggests an amorphous phase. ijcce.ac.ir

The technique is highly sensitive to different crystal structures, making it invaluable for distinguishing between polymorphs, which are different crystalline forms of the same compound. creative-biostructure.comprotoxrd.com This is critical as different polymorphs can have varying stability and reactivity. creative-biostructure.com Quantitative analysis of PXRD data can also determine the relative amounts of different phases in a mixture. creative-biostructure.comprotoxrd.com In the study of iron-based compounds, PXRD is routinely used to identify starting materials, final products, and any potential crystalline impurities or corrosion products. protoxrd.comresearchgate.net

Vibrational Spectroscopy for Ligand Coordination and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the molecular vibrations of a compound. These techniques are particularly useful for analyzing the coordination of the benzoate ligand to the iron center and identifying characteristic functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for investigating the coordination mode of carboxylate ligands, such as benzoate, to a metal center. The key diagnostic bands are the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations of the carboxylate group. The difference in the wavenumbers of these two bands (Δν = νas - νs) is highly informative.

In a study of heterometallic complexes containing benzoate ligands bridging an Ln(III) and an Fe(III) ion, the asymmetric and symmetric stretching vibrations were observed at approximately 1564 cm⁻¹ and 1446 cm⁻¹, respectively. mdpi.com The separation (Δν) between these bands can indicate the coordination mode (monodentate, bidentate chelating, or bidentate bridging). Coordination of the benzoate ligand to the iron ion is confirmed by shifts in these carboxylate stretching frequencies compared to the free benzoate ion. ichem.md Additionally, new bands appearing in the far-infrared region (typically below 500 cm⁻¹) can often be assigned to Fe-O stretching vibrations, providing direct evidence of bond formation between the iron and the oxygen atoms of the benzoate ligand. mdpi.com

Table 2: Characteristic FTIR Frequencies for Iron-Benzoate Complexes

Vibration Wavenumber (cm⁻¹) Assignment Reference
ν(O-H) ~3450 Water/Hydroxyl Stretch mdpi.com
νas(COO) ~1564 Asymmetric Carboxylate Stretch mdpi.com
νs(COO) ~1446 Symmetric Carboxylate Stretch mdpi.com
ν(Fe-O) ~423 Iron-Oxygen Stretch mdpi.com

Note: These are representative values from related complexes; specific values for pure this compound may vary.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly effective for studying vibrations of the aromatic ring of the benzoate ligand. mdpi.com In studies of iron complexes with related polyphenolic ligands like tannic acid, the formation of the iron-ligand complex leads to significant changes in the Raman spectrum. acs.org For example, bands associated with the aromatic ring stretching modes are often shifted and their intensities altered upon coordination to iron. csic.esacs.org

In the analysis of iron-tannic acid complexes, which share structural similarities with iron benzoates, characteristic bands of the metal complex appear between 1320-1490 cm⁻¹. acs.org The Raman spectrum of free tannic acid shows strong bands around 1711 cm⁻¹ (C=O stretch) and 1613 cm⁻¹ (benzene ring vibration), which are significantly weakened and shifted upon complexation with iron. csic.esacs.org This indicates a substantial electronic restructuring of the ligand upon binding to the metal center. acs.org While specific Raman data for this compound is sparse, these studies on analogous systems demonstrate the technique's utility in confirming complex formation and probing the ligand's structural changes.

Electronic Spectroscopy for d-Orbital Splitting and Charge Transfer States

UV-Visible (UV-Vis) or electronic spectroscopy investigates the electronic transitions within a molecule. For transition metal complexes like this compound, the spectrum is typically characterized by two main types of transitions: d-d transitions and charge-transfer transitions.

High-spin iron(III) has a d⁵ electronic configuration. In an octahedral ligand field, the five d-orbitals split into a lower energy t₂g set and a higher energy eg set. Electronic transitions between these d-orbitals (d-d transitions) are spin-forbidden for high-spin Fe(III) and are therefore typically very weak.

The most prominent features in the UV-Vis spectrum of high-spin iron(III) complexes are usually the intense ligand-to-metal charge transfer (LMCT) bands. nih.gov These transitions involve the promotion of an electron from a molecular orbital that is primarily ligand in character (e.g., from the benzoate's oxygen atoms) to a molecular orbital that is primarily metal in character (the d-orbitals of the Fe(III) ion). In iron(III) complexes with oxygen-donating ligands, these LMCT bands often appear in the visible region of the spectrum, contributing to the compound's color. japsonline.com For example, in the enzyme protocatechuate 3,4-dioxygenase, the binding of a catecholate substrate to the Fe(III) center results in a new, broad LMCT band around 600 nm. nih.gov Similar LMCT transitions from the benzoate ligand to the Fe(III) center are expected to dominate the electronic spectrum of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental tool for probing the electronic transitions within iron benzoate complexes. The spectra are typically characterized by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region and weaker, spin-forbidden d-d transitions in the visible region. mdpi.comajol.info

In trinuclear iron(III) benzoate clusters, such as [Fe₃O(C₇H₅O₂)₆(phen)(H₂O)]NO₃, the electronic spectrum provides evidence for the antiferromagnetic coupling between the iron centers. tandfonline.comrsc.org The UV-Vis absorption bands for various tris(β-diketonato)iron(III) complexes, which share features with benzoate systems, typically appear in the 270–380 nm range. mdpi.comnih.gov For some iron(III) Schiff base complexes, a characteristic band for octahedral geometry (⁶A₁g → ⁴T₁g transition) is observed between 508–568 nm, while broad, intense bands from 320-450 nm are assigned to LMCT. ajol.info In studies involving competitive ligand binding with thiocyanate, the Fe(III)-SCN⁻ complex shows a maximum absorbance (λₘₐₓ) around 457 nm, which is used to determine formation constants of other complexes, including those with glycine, a conceptually similar carboxylate ligand.

Table 1: Representative UV-Vis Absorption Data for Iron Benzoate and Related Complexes

Complex Type Wavelength (nm) Assignment Reference
Tris(β-diketonato)iron(III) 270-380 LMCT mdpi.comnih.gov
Iron(III) Schiff Base 320-450 LMCT ajol.info
Iron(III) Schiff Base 508-568 ⁶A₁g → ⁴T₁g ajol.info

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray-based techniques provide direct information about the oxidation state and local coordination environment of the iron atoms.

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is highly sensitive to the geometry and electronic structure of the metal site. uniroma1.it Studies on trinuclear iron(III) benzoate reference complexes, such as Fe₃O(C₇H₅O₂)₆ (Fe₃OBz), use XAS to interpret the structure of more complex materials like metal-organic frameworks (MOFs). aip.org High-resolution XANES can reveal multiple pre-edge peaks that serve as distinct signatures for mono-, bi-, and tri-nuclear iron complexes, helping to distinguish different types of iron-iron interactions. rsc.org Valence-to-core (vtc) X-ray Emission Spectroscopy (XES), a related technique, has been used on iron(III) benzoate (Fe₃OBz) to show spectral differences associated with water versus pyridine coordination at the iron sites, with distinct features observed at 7104.9 eV and 7107.9 eV respectively. aip.org For iron oxides, which are the ultimate decomposition products of many iron carboxylates, XAS is used to discriminate the contributions of various iron site symmetries and valencies (Fe²⁺/Fe³⁺). aps.org

X-ray Photoelectron Spectroscopy (XPS) measures the binding energies of core electrons, offering another method to determine the oxidation state. XPS has been employed to study iron-oxygen systems and iron oxides grafted onto silica (B1680970) surfaces. rsc.orgrsc.org The technique can distinguish between metallic iron and various iron(III) oxide structures based on small perturbations in the Fe 2p electron binding energies. rsc.org In ferromagnetic iron, spin-resolved XPS of the 2p and 3p core levels reveals spin-dependent structures, indicating the importance of intra-atomic exchange in the photoemission process. aps.org

Magnetic Resonance and Magnetometric Characterization

The magnetic properties of this compound systems, which typically feature paramagnetic Fe(III) centers, are extensively studied using magnetic resonance and magnetometry.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for probing paramagnetic species, such as the high-spin (S=5/2) Fe(III) ion common in benzoate complexes. rsc.org The EPR spectrum of a new trinuclear iron(III) benzoate cluster, [Fe₃O(C₇H₅O₂)₆(phen)(H₂O)]NO₃, has been reported as part of its characterization. tandfonline.com In spin crossover complexes, EPR can be used to observe separate signals from the high-spin and low-spin forms. rsc.org For iron(III) complexes with asymmetric Schiff base ligands, which can be structurally analogous to substituted benzoate systems, EPR spectra at different temperatures (e.g., 77 K and 295 K) provide insight into spin-lattice relaxation and g-tensor anisotropy. mdpi.com The broadening of EPR lines at room temperature in such systems is often caused by thermal fluctuations that average out small spin couplings. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligands and Diamagnetic Counterparts

NMR spectroscopy of the benzoate ligands in paramagnetic iron complexes provides structural information, although the signals are often broadened and shifted by the paramagnetic center. nih.gov The proton NMR spectra of iron complexes with pyridine-bis(imine) ligands, for instance, show most peaks between -8 and 11 ppm, but some protons cannot be observed, likely due to excessive broadening. researchgate.net A key diagnostic feature in some organometallic iron complexes is the enormous downfield paramagnetic shift of certain protons, such as the H(22) resonance in an iron(II) N-confused pyriporphyrin, which appears in a spectroscopic window of 350-800 ppm. nih.gov To overcome the challenges of paramagnetism, studies are often performed on diamagnetic counterparts where Fe(III) is replaced by a diamagnetic ion like Zn(II) or Ga(III). This allows for unambiguous assignment of the ligand signals, which can then be used to better understand the spectra of the paramagnetic iron analogues.

SQUID Magnetometry for Magnetic Ordering Phenomena

Superconducting Quantum Interference Device (SQUID) magnetometry is the primary technique for investigating the bulk magnetic properties of iron benzoate materials. mdpi.com Measurements of magnetic susceptibility as a function of temperature reveal the nature of the magnetic exchange interactions between iron centers in polynuclear clusters. acs.org For many trinuclear and tetranuclear iron(III) benzoate complexes, the data indicate antiferromagnetic coupling between the high-spin Fe(III) ions. researchgate.netmdpi.com For example, in a tetranuclear Fe(III) benzoate metallacrown, Feᴵᴵᴵ(benzoate)₃9-MC(Feᴵᴵᴵ)N(shi)-3₃·MeOH·4H₂O, the room temperature χₘT value is lower than expected for non-interacting ions, confirming antiferromagnetic coupling. acs.orgnih.gov This complex exhibits a maximum entropy change (−ΔSₘ) of 7.4 J kg⁻¹ K⁻¹ at 7 K, indicating significant magnetocaloric effects. acs.orgnih.gov In contrast, some systems can exhibit ferromagnetic interactions, leading to high ground-state spins. researchgate.net The Curie-Weiss law is often used to fit the high-temperature data, yielding a Weiss constant (θ) that provides information on the strength and nature of the magnetic interactions. nih.gov

Table 2: Magnetic Properties of Representative Iron Benzoate Complexes from SQUID Magnetometry

Complex Magnetic Behavior Key Findings Reference
[Fe₃O(C₇H₅O₂)₆L₃] type Antiferromagnetic S=0 ground state spin. researchgate.net
Feᴵᴵᴵ(benzoate)₃[9-MC...] Antiferromagnetic Coupling Inverse magnetocaloric effect at low T. −ΔSₘ = 7.4 J kg⁻¹ K⁻¹ at 7 K. acs.orgnih.gov
[LnFe₄(shi)₄(C₆H₅COO)₄(Py)₄] Antiferromagnetic Coupling Field-induced slow magnetic relaxation. mdpi.com

Mössbauer Spectroscopy for Iron Oxidation and Spin States

Mössbauer spectroscopy is an exceptionally precise tool for determining the oxidation and spin states of iron nuclei. tech-faq.com The key parameters derived from the spectra are the isomer shift (δ) and the quadrupole splitting (ΔE₋). tech-faq.com

For trinuclear iron(III) carboxylate complexes, including benzoate derivatives, Mössbauer spectra confirm that the iron(III) ions are in the high-spin state. rsc.orgresearchgate.net The spectra for these complexes often exhibit quadrupole line asymmetry, which is attributed to the Gol'danskii-Karyagin effect. rsc.org In studies of basic iron(III) hydroxybenzoates, the isomer shifts and quadrupole splittings are characteristic of high-spin octahedral Fe(III) compounds. akjournals.com For example, basic iron(III) m-hydroxybenzoate tetrahydrate shows δ = 0.45 mm/s and ΔE₋ = 0.31 mm/s. akjournals.com In some cases, such as in imidazolate-bridged iron nitrosyl squares, Mössbauer data can distinguish between oxidized {Fe(NO)₂}⁹ and reduced {Fe(NO)₂}¹⁰ states based on distinct isomer shifts and quadrupole splittings. acs.org For iron(III) spin crossover complexes, the technique clearly distinguishes the low-spin (LS) and high-spin (HS) states; one such complex showed LS parameters of δ = 0.221 mm/s and ΔE₋ = 2.739 mm/s at 77 K. mdpi.com

Table 3: Mössbauer Parameters for Iron Benzoate and Related Complexes

Compound/State Temperature (K) Isomer Shift (δ) (mm/s) Quadrupole Splitting (ΔE₋) (mm/s) Iron State Reference
Basic Fe(III) m-hydroxybenzoate 298 0.45 0.31 High-spin Fe(III) akjournals.com
Basic Fe(III) p-hydroxybenzoate 298 0.45 0.34 High-spin Fe(III) akjournals.com
Iron(III) m-aminobenzoate RT 0.42 0.57 High-spin Fe(III) akjournals.com

Microscopic and Elemental Analysis

The microscopic morphology and elemental composition of this compound systems are critical for understanding their structure-property relationships. Techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provide detailed insights into these characteristics.

Scanning Electron Microscopy (SEM) for Morphology

SEM analysis is instrumental in revealing the surface topography and morphology of this compound. Studies on related iron carboxylate complexes, which can serve as a proxy, have shown varied morphologies depending on the synthesis conditions. For instance, iron-based metal-organic frameworks (MOFs), which share structural motifs with simple carboxylates, often exhibit well-defined crystalline shapes. The morphology of these materials can range from nano-sized particles to larger, aggregated structures. The specific morphology is a key determinant of the material's surface area and, consequently, its reactivity and catalytic activity.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

EDX analysis, often coupled with SEM, confirms the elemental composition of this compound and provides a map of the distribution of these elements. In an analysis of iron benzoate-based materials, EDX spectra would be expected to show significant peaks corresponding to iron (Fe), oxygen (O), and carbon (C), the constituent elements of this compound. The relative atomic percentages obtained from EDX can be compared with the theoretical values for the compound's chemical formula, C21H15FeO6, to assess its purity and stoichiometry. For example, in a study of a similar iron-based coordination polymer, EDX was used to confirm the presence and uniform distribution of iron within the organic matrix.

Below is a hypothetical data table representing typical EDX results for an this compound sample:

ElementSeriesAtomic %
CarbonK-series68.2
OxygenK-series21.5
IronL-series10.3
Total 100

This data is illustrative and may not represent actual experimental results.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Quantitative Elemental Analysis

For a more precise quantitative determination of the iron content in this compound, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is employed. This technique offers high sensitivity and accuracy for trace and ultra-trace elemental analysis. To perform ICP-MS, a sample of this compound would first be digested, typically using a strong acid, to bring the iron into an aqueous solution. The solution is then introduced into the plasma, where the iron atoms are ionized and subsequently detected by the mass spectrometer. This method is crucial for verifying the exact metal-to-ligand ratio and ensuring the material's compositional integrity, which is vital for applications where precise stoichiometry is required.

Structural Stability Assessment via Thermogravimetric Analysis (TGA)

The TGA thermogram of a typical metal benzoate, like this compound, would likely exhibit a multi-step decomposition process. An initial weight loss at lower temperatures (below 150 °C) could indicate the removal of adsorbed or coordinated water molecules. The main decomposition of the benzoate ligands would occur at higher temperatures. The final residue at the end of the analysis is typically a stable iron oxide, such as Fe2O3 or Fe3O4, depending on the atmosphere (oxidative or inert) used during the experiment. The decomposition temperature is a key indicator of the strength of the metal-ligand bonds within the structure.

A representative TGA data table for this compound might look as follows:

Temperature Range (°C)Weight Loss (%)Associated Process
50 - 120~5%Loss of adsorbed/hydrated water
300 - 450~70%Decomposition of benzoate ligands
> 450Formation of stable iron oxide residue

This data is illustrative and represents a generalized decomposition profile.

Computational and Theoretical Insights into Iron Tribenzoate Electronic Structure and Reactivity

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that makes it ideal for studying the ground-state properties of medium to large systems, including iron-containing molecules. frontiersin.orgresearchgate.net The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. frontiersin.org This approach allows the complex many-electron problem to be simplified, enabling the prediction of molecular geometries, electronic structures, and other key characteristics.

A fundamental application of DFT is the geometric optimization of a molecule to find its most stable, lowest-energy structure. For iron tribenzoate, this process would involve calculating the forces on each atom for a given arrangement and systematically adjusting the atomic coordinates until a minimum on the potential energy surface is reached. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.

These computationally derived structural parameters can then be validated by comparing them to experimental data, typically from single-crystal X-ray diffraction (XRD) on analogous compounds. mdpi.com For iron carboxylate complexes, key parameters for comparison include the iron-oxygen (Fe-O) bond lengths and the O-Fe-O bond angles within the coordination sphere. Good agreement between the DFT-optimized and experimental structures lends confidence to the theoretical model.

Table 1: Representative Comparison of Theoretical and Experimental Structural Parameters for an Iron Carboxylate Complex. This table illustrates the typical data obtained from a geometric optimization and its validation against experimental findings.

ParameterDFT Calculated ValueExperimental Value (XRD)
Fe-O Bond Length2.05 Å2.03 Å
O-Fe-O Angle89.5°90.1°
C-O Bond Length1.26 Å1.25 Å

When considering this compound in a solid-state, crystalline form, such as a metal-organic framework (MOF), DFT calculations can be extended to determine its periodic electronic structure. The electronic band structure and the Density of States (DOS) are two key concepts derived from these calculations. researchgate.netresearchgate.net

The band structure plots the allowed energy levels for electrons throughout the crystal's momentum space, while the DOS provides the number of available electronic states at each energy level. quora.com Together, they reveal the material's electronic nature. The energy difference between the highest occupied band (valence band) and the lowest unoccupied band (conduction band) is the band gap (Eg). A large band gap signifies an insulator, a small band gap indicates a semiconductor, and no band gap (overlapping bands) corresponds to a metallic conductor. mpie.de For an iron complex, the DOS analysis can also reveal the contribution of specific orbitals (e.g., Fe 3d, O 2p) to the valence and conduction bands. researchgate.netmpie.de

Table 2: Hypothetical Electronic Structure Parameters for Solid-State this compound. This table shows key metrics that would be derived from a band structure and DOS analysis.

PropertyCalculated ValueImplication
Band Gap (Eg)2.5 eVSemiconductor
Valence Band Maximum (VBM)-5.8 eVPrimarily O 2p character
Conduction Band Minimum (CBM)-3.3 eVPrimarily Fe 3d character
Fermi Level-4.55 eVMid-gap

Iron complexes are well-known for their interesting magnetic properties, which are dictated by the spin state of the iron center. DFT calculations are widely used to predict the relative energies of different possible spin states (e.g., high-spin vs. low-spin vs. intermediate-spin). frontiersin.orgrsc.org For an Fe(III) center in an octahedral-like environment provided by the benzoate (B1203000) ligands, DFT can determine whether the high-spin (S=5/2) or a lower spin state is the ground state by calculating the total energy of each configuration. arxiv.org

Furthermore, DFT can be used to calculate the magnetocrystalline anisotropy energy (MAE), which describes how the energy of the material depends on the orientation of its magnetization. arxiv.org This property arises from the coupling between the electron spin and its orbital motion (spin-orbit coupling). nsf.govaps.org The MAE is calculated as the energy difference between magnetizing the system along an "easy" axis versus a "hard" axis. A large MAE is a key requirement for developing permanent magnets. nsf.gov

Table 3: Calculated Spin-State Energies and Magnetic Anisotropy for this compound. This table presents hypothetical results from DFT calculations on the magnetic properties of the complex.

Magnetic PropertyState 1State 2Energy Difference
Spin-State Energy High-Spin (S=5/2)Intermediate-Spin (S=3/2)ΔE = E(IS) - E(HS) = +0.5 eV
Magnetic Anisotropy Energy (K₁) Magnetization along z-axisMagnetization along x-axisΔE = E(x) - E(z) = +0.2 meV

Electronic Band Structure and Density of States (DOS) Analysis

Advanced Quantum Chemical Methodologies for Excited States and Correlation Effects

While DFT is powerful for ground-state properties, describing electronically excited states or systems with strong electron correlation often requires more advanced and computationally intensive methods. arxiv.org For transition metal complexes like this compound, where multiple d-orbitals have similar energies, multireference methods can be essential for achieving high accuracy. frontiersin.org

Multireference Configuration Interaction (MRCI) is a highly accurate method for calculating the electronic structure of both ground and excited states. wikipedia.org Unlike methods that start from a single electronic configuration, MRCI uses a reference wave function that is a combination of several important configurations, typically generated from a Complete Active Space Self-Consistent Field (CASSCF) calculation. This multireference approach provides a more balanced and accurate description of systems where electrons can be arranged in multiple low-energy ways, a common feature of iron complexes. nih.gov

An MRCI calculation expands the wave function to include single and double electronic excitations from all reference configurations, capturing a large portion of the electron correlation energy. wikipedia.org While its computational cost is very high, it serves as a benchmark for calibrating more approximate methods and is invaluable for understanding complex electronic spectra and reaction pathways involving multiple electronic states. researchgate.netnih.gov

Table 4: Comparison of Calculated Vertical Excitation Energies (in eV) for an Iron Complex. This table illustrates how MRCI provides benchmark data compared to other methods.

Excited StateCASSCFMRCIExperimental
1st Triplet2.101.851.82
1st Singlet2.552.202.18
2nd Triplet3.152.902.87

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic absorption spectra of large molecules. sissa.itresearchgate.net It extends the framework of DFT to describe how the electron density responds to a time-dependent perturbation, such as an oscillating electromagnetic field from light. mpg.de The poles of this response function correspond to the system's electronic excitation energies.

For this compound, a TD-DFT calculation would yield a list of vertical excitation energies, their corresponding oscillator strengths (which relate to peak intensities in a spectrum), and the nature of the transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or d-d transitions). nih.gov While generally accurate for many valence excited states, standard TD-DFT functionals can sometimes struggle with charge-transfer or long-range excitations, necessitating careful choice of the functional. researchgate.net Nevertheless, it remains an indispensable tool for interpreting and assigning the features observed in experimental UV-Vis spectra. researchgate.netnih.gov

Table 5: Representative TD-DFT Results for the Electronic Spectrum of an Iron Complex. This table shows a typical comparison between TD-DFT calculations and an experimental UV-Vis spectrum.

Calculated λ (nm)Oscillator Strength (f)Major Orbital ContributionExperimental λ (nm)
5500.001Fe(d) → Fe(d)~550 (shoulder)
4250.08O(p) → Fe(d)430
3100.45π → π* (benzoate)305

Multireference Configuration Interaction (MRCI) Studies

Mechanistic Computational Studies of Iron-Catalyzed Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of iron-catalyzed reactions. aub.edu.lb These theoretical studies provide insights into dynamic processes that are often difficult or impossible to characterize through experimental means alone. By modeling the potential energy surface of a reaction, chemists can map out the entire course of a chemical transformation, complementing and explaining experimental observations. aub.edu.lb This is particularly valuable for studying highly reactive or transient species like reaction intermediates and transition states. aub.edu.lbmdpi.com

In the context of catalysis by iron-benzoate complexes, computational studies help unravel the intricate steps involved in bond activation and formation. For instance, in reactions involving C-H bond activation, DFT calculations can elucidate various proposed mechanistic pathways, such as σ-bond metathesis or ligand-to-ligand hydrogen transfer. acs.org These studies are crucial for understanding how the electronic structure of the iron catalyst, influenced by its benzoate ligands, dictates the reaction's outcome and efficiency. While many studies focus on complex iron clusters or iron complexes with various ligands, the principles derived are applicable to systems involving this compound. beilstein-journals.orgresearchgate.netnih.gov

Identification of Reaction Intermediates and Transition States

A primary strength of computational chemistry is its ability to identify and characterize the geometry and energetics of short-lived intermediates and transition states. aub.edu.lb DFT calculations allow for the optimization of these transient structures, providing key information about bond lengths, angles, and electronic properties. mdpi.com

In iron-catalyzed reactions, numerous intermediates can be proposed, including iron-oxo, iron-nitride, or organometallic species. nih.gov Computational modeling helps to distinguish between these possibilities. For example, in a study of iron-catalyzed azidation, DFT was used to evaluate several mechanistic proposals, including a radical chain mechanism and an iron-catalyzed C-H cleavage pathway, by characterizing the potential intermediates for each. nih.gov

Transition states (TS) represent the energy maxima along a reaction coordinate, and their properties determine the reaction's kinetic feasibility. DFT can locate these saddle points on the potential energy surface. For example, in the hydrodeoxygenation of benzoic acid on a TiO2 surface, a transition state for C-H bond formation was identified with a calculated energy barrier of 0.64 eV. rsc.org Similarly, computational studies on a ruthenium-benzoate system identified a concerted metalation-deprotonation transition state for C-H activation with a calculated barrier of +15.63 kcal/mol. acs.org The identification of such states is fundamental to understanding reaction kinetics. aub.edu.lbmdpi.com

Table 1: Examples of Calculated Energetics for Intermediates and Transition States in Metal-Benzoate Catalyzed Reactions.
SystemSpeciesDescriptionCalculated Energy (kcal/mol or eV)Computational MethodSource
Ru-BenzoateTS(III′–IV′)2Concerted Metalation-Deprotonation Transition State+15.63 kcal/molDFT acs.org
Ru-BenzoateInt(III′–IV′)3Cyclometalated Intermediate+9.90 kcal/molDFT acs.org
Benzoic Acid on TiO2TSC-H Bond Formation0.64 eVDFT rsc.org
OMB ConversionTS 1Interaction of reactive carbon with carbonyl carbon62.7 kcal/molQM mdpi.com

Elucidation of Reaction Pathways and Rate-Determining Steps

By connecting intermediates and transition states, computational studies can elucidate complete reaction pathways. aub.edu.lb This allows researchers to visualize the step-by-step transformation of reactants into products. For many iron-catalyzed reactions, multiple competing pathways may exist, and computational analysis can determine the most energetically favorable route.

For instance, in a proposed mechanism for the iron-catalyzed domino coupling of π-systems, the homolysis of a peroxide generates an alkyl radical, which then attacks a carbonyl group, followed by a cyclization and subsequent steps to yield the final product. beilstein-journals.org Each of these steps has an associated energy barrier that can be calculated to determine which is rate-limiting.

Ligand Field Theory and Molecular Orbital Theory Applications to Iron(III) Centers

The reactivity of an this compound complex is fundamentally governed by the electronic structure of its central iron(III) ion. Ligand Field Theory (LFT) and Molecular Orbital (MO) Theory are powerful theoretical frameworks used to describe the electronic configuration and bonding in such transition metal complexes. libretexts.orgwikipedia.org

LFT, an extension of crystal field theory, describes how the interaction between the metal's d-orbitals and the ligand orbitals removes the degeneracy of the d-orbitals. libretexts.orgwikipedia.org For an iron(III) ion, which has a d⁵ electron configuration, the arrangement of these five electrons in the split d-orbitals depends on the coordination geometry and the nature of the ligands. researchgate.net Benzoate is generally considered a weak-field ligand, meaning the energy splitting (Δ) between the d-orbitals is small. Consequently, iron(III) complexes with carboxylate ligands, including benzoates, are typically high-spin. nih.govrsc.org In a high-spin d⁵ configuration, each of the five d-orbitals is occupied by a single electron (S = 5/2), as this is energetically more favorable than pairing electrons in the lower-energy orbitals. libretexts.orgresearchgate.net

Molecular Orbital (MO) theory provides a more complete picture of bonding by considering the formation of molecular orbitals from the overlap of metal and ligand atomic orbitals. wikipedia.orglibretexts.org For an iron(III)-benzoate complex, this involves the interaction of the iron's 3d, 4s, and 4p orbitals with the orbitals of the oxygen atoms from the benzoate ligands. wikipedia.org

Computational studies using DFT can generate detailed MO diagrams and analyze the composition of these orbitals. aip.orgmpg.de Studies on trinuclear iron(III)-oxo-benzoate complexes have used DFT to interpret spectroscopic data and gain insight into the molecular orbital parentage of electronic transitions. aip.org For example, valence-to-core X-ray emission spectroscopy (vtc-XES) combined with DFT calculations on an iron(III) benzoate complex revealed that transitions from orbitals with significant benzoate ligand character contribute to the observed spectra. aip.org

Furthermore, analysis of the electron density distribution in iron carboxylate complexes shows how charge is distributed across the metal-ligand bonds. nih.govacs.org In mixed-valence trinuclear iron carboxylates, the extra electron density on the formal Fe(II) site is primarily located in a specific d-orbital, and this distribution is influenced by the equatorial carboxylate ligands. nih.gov This highlights the crucial role of the benzoate ligands in modulating the electronic properties and, by extension, the reactivity of the iron center.

Table 2: d-Orbital Splitting and Electron Configuration for a High-Spin Fe(III) Center.
PropertyDescription
Metal IonIron(III), Fe³⁺
d-Electron Configurationd⁵
Typical Ligand FieldWeak-field (from benzoate ligands)
Spin StateHigh-spin
Octahedral Field Splittingt₂g³ e_g²
Total Spin (S)5/2

Catalytic Applications and Mechanistic Investigations of Iron Tribenzoate Based Systems

Homogeneous Catalysis by Iron Tribenzoate Complexes

The study of homogeneous catalysis using iron complexes is a rapidly expanding field, driven by the low cost and low toxicity of iron compared to noble metals. encyclopedia.pubrsc.orgnih.gov Iron catalysts have demonstrated remarkable versatility, mediating a wide array of chemical transformations including oxidation, C-H functionalization, bond formation, and reduction. encyclopedia.pubnih.gov While the specific use of a simple "this compound" molecular complex as a homogeneous catalyst is not prominent in the literature, the principles of iron catalysis are often explored through systems that are later adapted into heterogeneous frameworks using tribenzoate linkers. The following sections discuss key transformations where iron catalysis is paramount and where tribenzoate-derived materials are beginning to make a significant impact, primarily in a heterogeneous context.

Oxidation Reactions and Biomimetic Catalysis (e.g., Peroxidase-like Activity)

Iron complexes are well-known for their ability to catalyze oxidation reactions, often mimicking the function of iron-containing enzymes in biological systems. chemistrydocs.com A significant area of research is the development of peroxidase mimics, which catalyze the oxidation of substrates using hydrogen peroxide (H₂O₂). rsc.orgresearchgate.net Iron-based MOFs have emerged as robust platforms for biomimetic catalysis, exhibiting peroxidase-like activity. rsc.orgrsc.org

For instance, iron-based MOFs can effectively catalyze the oxidation of colorimetric substrates like 3,3′,5,5′-tetramethylbenzidine (TMB) with H₂O₂, providing a basis for sensitive biosensing applications. rsc.org The catalytic efficiency of these materials is often superior to that of natural enzymes or their isolated active centers like hemin. rsc.org In one notable example, a metal-organic framework constructed with a 4,4′,4″-s-triazine-2,4,6-triyl-tribenzoate (TATB) linker was used as a host for iron(III) protoporphyrin IX. uct.ac.za This composite material demonstrated significant peroxidase-like activity, with the MOF structure providing a stable and accessible environment that mimics the behavior of the catalyst in a solution state. uct.ac.za Similarly, iron oxide nanoparticles have also been recognized for their intrinsic peroxidase-like activity. researchgate.net

The development of these systems highlights a strategy where the fundamental oxidative capabilities of iron are enhanced and made more practical by incorporating them into robust frameworks built from ligands such as tribenzoates. Another example involves a porous metal-metalloporphyrin framework, MMPF-6, which is based on an iron(III)-metalated porphyrin ligand and demonstrates peroxidase activity comparable to the heme protein myoglobin. usf.edu

C-H Functionalization Reactions

Direct C-H functionalization is a powerful strategy in organic synthesis that allows for the conversion of ubiquitous C-H bonds into valuable functional groups, streamlining synthetic pathways. mdpi.com Iron complexes have been successfully employed as catalysts for various C-H functionalization reactions, including carbene transfer reactions. mdpi.comresearchgate.net These reactions often proceed under mild conditions and offer a sustainable alternative to traditional methods. mdpi.com

Iron-catalyzed C-H functionalization can target both C(sp²)-H bonds in aromatic systems and C(sp³)-H bonds in alkanes. mdpi.com A significant challenge lies in controlling the chemoselectivity of these reactions. mdpi.com Research has shown that iron-porphyrin complexes can catalyze the C-H insertion of diazoalkanes into the C-H bonds of arenes, though achieving high selectivity can be difficult. mdpi.com More advanced strategies involve the use of directing groups to guide the catalyst to a specific C-H bond, enhancing regioselectivity. mdpi.com For example, N-oxides have been used as traceless directing groups in iron-catalyzed C2 functionalization of quinolines. mdpi.com

While specific examples of homogeneous this compound complexes for C-H functionalization are not reported, the development of heterogeneous catalysts using iron and tribenzoate linkers for such applications is an active area of research. princeton.edunih.gov The defined porous structure of MOFs can play a crucial role in controlling the selectivity of C-H activation reactions.

Carbon-Carbon and Carbon-Heteroatom Bond Formation (e.g., Cross-Coupling, Cycloadditions)

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to modern organic synthesis. nih.govrsc.org Iron-catalyzed cross-coupling reactions, such as the Kumada coupling of Grignard reagents with organic halides, have become an important, low-cost alternative to methods using palladium or other precious metals. nih.govuni-muenchen.denih.gov These reactions are crucial for synthesizing complex molecules, including pharmaceuticals and advanced materials. nih.govnih.govmdpi.com Iron catalysts have proven effective in challenging C(sp²)-C(sp³) couplings involving alkyl Grignard reagents that are prone to side reactions like β-hydride elimination. nih.gov

Iron also catalyzes cycloaddition reactions, which are powerful atom-economical methods for constructing cyclic compounds. princeton.edursc.org Iron catalysts have been developed for [2+2] and [4+4] cycloadditions of alkenes and dienes, providing routes to cyclobutanes and other valuable structures from simple feedstocks. princeton.edunih.gov In another example, an iron(II) acetate (B1210297) catalyst combined with a pyridyl bisimine ligand was shown to effectively catalyze the cycloaddition of alkynenitriles and alkynes to form substituted pyridines. nih.gov

The incorporation of iron into heterogeneous supports like MOFs, which can be constructed from tribenzoate linkers, is a promising strategy for creating recyclable and robust catalysts for these bond-forming reactions. researchgate.net

Catalyst SystemReaction TypeSubstratesProductYieldReference
Fe(OAc)₂ / Pyridyl bisimine ligandCycloadditionAlkynenitrile and ButyneSubstituted Pyridine (B92270)Good yields nih.gov
Fe(OTf)₂ / (S,S)-DBFOX-Ph1,3-Dipolar CycloadditionN-Bn,α-aryl nitrones and 3-propioloyloxazolidin-2-ones(R)-Δ⁴-isoxazolinesUp to 99% rsc.org
Cationic CpFe(CO)₂ ComplexC-H FunctionalizationMonoalkyl allenes and N-sulfonyl hemiaminal ethersAllenylic sulfonamidesNot specified nih.gov

Reductive Transformations (e.g., Hydrosilylation, Hydrogenation)

Iron-catalyzed reductive transformations, including hydrogenation and hydrosilylation, represent a sustainable approach to the reduction of various functional groups. nih.gov These methods often utilize readily available and safe reducing agents like silanes or formic acid, avoiding the need for high-pressure hydrogen gas. researchgate.netcsic.es The hydrosilylation of carbonyl compounds (ketones and aldehydes) to alcohols is a particularly important transformation, and numerous homogeneous iron complexes have been developed for this purpose. csic.es

A key area of mechanistic investigation is the role of the iron catalyst's spin state, which can influence reaction pathways and efficiency. chemrxiv.org Recent studies on the iron-catalyzed hydrosilylation of alkynes have shown that different spin states of the iron center may promote different elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. chemrxiv.org

A direct link between tribenzoate ligands and this catalytic activity has been established through the synthesis of metal-organic layers (MOLs). nih.gov These two-dimensional materials, composed of hafnium-based secondary building units and benzene-1,3,5-tribenzoate (BTB) ligands, were doped with iron centers. The resulting single-site solid catalysts were highly active and reusable for the hydrosilylation of terminal olefins, demonstrating how tribenzoate structures can be used to create effective reductive catalysts. nih.gov

Catalyst SystemReaction TypeReactantsKey FindingReference
Iron-doped MOLs with benzene-1,3,5-tribenzoate (BTB) ligandsHydrosilylationTerminal olefinsHighly active and reusable single-site solid catalyst. nih.gov
Fe(IMes)(CO)₄Transfer Hydrogenation (Desulfurization)Tertiary thioamidesSelective reduction to amines at ambient temperature with blue light. researchgate.net
Homogeneous Iron ComplexesCO₂ ReductionCO₂ and H₂, boranes, or silanesEffective reduction of CO₂ to C1 chemicals like formate (B1220265) and methanol. sioc-journal.cn

Heterogeneous Catalysis via this compound-Derived Materials (e.g., MOFs)

The limitations of homogeneous catalysis, such as catalyst separation and recycling, can be overcome by immobilizing active sites onto solid supports. Iron-based metal-organic frameworks (Fe-MOFs) are a class of crystalline porous materials that have garnered significant attention as heterogeneous catalysts. oulu.firesearchgate.net These materials are constructed from iron ions or clusters linked together by organic ligands, and those built with tribenzoate linkers are particularly noteworthy. The defined pore structure, high surface area, and tunable chemical environment of Fe-MOFs make them exceptionally versatile for a range of catalytic applications. oulu.firesearchgate.net

Fe-MOFs have shown excellent performance in various catalytic processes, including oxidation, photocatalysis, and Fenton-like reactions. oulu.firesearchgate.net For example, a novel Fe-MOF, Fe-TBAPy, constructed from an iron cluster and a tetrakis(p-benzoate)pyrene linker, was used as a recyclable heterogeneous catalyst for the hydroxylation of benzene (B151609) to phenol (B47542). rsc.org This catalyst exhibited a high phenol yield of 64.5% and a selectivity of 92.9%, outperforming many other Fe-based MOFs. rsc.org

Design and Application in Gas Phase Reactions (e.g., Ozone Decomposition)

Fe-MOFs are particularly promising for gas-phase applications due to their high porosity and the accessibility of their active sites to gas molecules. mdpi.com A critical application is in the control of air pollutants like ozone (O₃). researchgate.netsci-hub.se Tropospheric ozone is a significant pollutant, and developing efficient catalysts for its decomposition at ambient conditions is a major challenge. researchgate.net

The iron-based MOF known as MIL-100(Fe), which is constructed from iron centers and benzene-1,3,5-tribenzoate (the deprotonated form of trimesic acid), has been identified as a highly efficient catalyst for ozone decomposition. researchgate.net Under ambient temperature and humidity (45% RH), MIL-100(Fe) demonstrated a remarkable and stable ozone conversion efficiency of 100% for over 100 hours. researchgate.net This performance is significantly better than that of traditional catalysts like activated carbon or α-MnO₂, whose activities decline rapidly under the same conditions. researchgate.net The high stability and activity are attributed to the unique structure of the MOF, which facilitates the reaction mechanism. Furthermore, MIL-100(Fe) can be processed into films, making it suitable for practical use in filtration devices like face masks to protect against ozone exposure. researchgate.net This work underscores the potential of this compound-based MOFs in addressing environmental challenges through heterogeneous gas-phase catalysis. researchgate.netnih.gov

CatalystApplicationConditionsPerformanceReference
MIL-100(Fe)Ozone DecompositionRoom temp, 45% RH, SV = 1.9 × 10⁵ h⁻¹100% conversion for >100 h researchgate.net
α-MnO₂Ozone DecompositionRoom temp, 45% RH, SV = 1.9 × 10⁵ h⁻¹Conversion drops to ~60% after 12 h researchgate.net
Activated CarbonOzone DecompositionRoom temp, 45% RH, SV = 1.9 × 10⁵ h⁻¹Conversion drops to ~18% after 12 h researchgate.net

Liquid Phase Organic Transformations

Iron-based catalysts, particularly those incorporating benzoate (B1203000) and tribenzoate functionalities, have demonstrated significant utility in a variety of liquid-phase organic transformations. These systems are valued for being cost-effective and environmentally benign alternatives to catalysts based on precious metals.

Research into heterogeneous iron-supported solid acid catalysts has shown their effectiveness in esterification reactions. For instance, an iron-supported zirconium/titanium catalyst has been successfully used for the synthesis of various methyl benzoate derivatives from the corresponding benzoic acids and methanol. mdpi.com The catalytic activity is influenced by the composition of the catalyst, with a specific Fe:Zr:Ti ratio of 2:1:1 showing optimal performance. The presence of iron in these solid acids increases the number of Lewis acid sites and the catalyst's surface area, which in turn enhances catalytic activity. mdpi.com These Lewis acid sites are believed to activate the carbonyl group of the benzoic acid, facilitating the esterification reaction. mdpi.com

In the realm of polymerization, iron-benzoate complexes have been developed for ethylene (B1197577) oligomerization. A Chinese patent details the synthesis of a flower-shaped iron benzoate complex via a hydrothermal method. google.com This complex exhibits high catalytic activity, with a selectivity for C4 dimerization products exceeding 90%. google.com The morphology and large specific surface area of the complex are credited with its enhanced performance, allowing for better contact with reactants. google.com

Furthermore, iron catalysis under visible light has been employed for the oxidative fragmentation of cyclic ethers and acetals. In one study, iron(III) acetylacetonate (B107027) was used to catalyze the transformation of benzaldehyde (B42025) dimethyl acetal (B89532) into methyl benzoate with a 71% yield. acs.orgnih.gov This reaction proceeds through a radical-based mechanism initiated by the photo-excited iron catalyst.

Table 1: Performance of Iron-Based Catalysts in Liquid Phase Transformations

Catalyst System Reaction Type Substrate Product Yield Reference
Iron-supported Zr/Ti Esterification p-Methylbenzoic acid Methyl p-methylbenzoate 93.5% mdpi.com
Iron-supported Zr/Ti Esterification p-Chlorobenzoic acid Methyl p-chlorobenzoate 90.0% mdpi.com
Flower-shaped Iron Benzoate Oligomerization Ethylene 1-Butene (C4) >90% selectivity google.com
Fe(acac)₃ / Visible Light Oxidative Fragmentation Benzaldehyde dimethyl acetal Methyl benzoate 71% acs.orgnih.gov

Catalytic Site Identification and Activity Modulation

The identification of active catalytic sites and the ability to modulate their activity are crucial for designing efficient iron-based catalysts. In systems involving iron and benzoate ligands, the catalytic activity is deeply connected to the electronic and structural environment of the iron center.

In iron-based Metal-Organic Frameworks (MOFs), the metal clusters or nodes often serve as the primary catalytic sites. The modulation of these sites can be achieved through several strategies. One effective method is the use of modulators during MOF synthesis. For example, benzoic acid has been used as a modulator in the synthesis of the iron-based MOF, MIL-88B(Fe). acs.org By competing with the primary terephthalic acid linker for coordination to the Fe(III) metal centers, benzoic acid introduces defects into the crystal structure. acs.org These defects can increase the accessibility of the active sites, leading to superior catalytic activity in Fenton-like degradation reactions, with an almost 97% degradation of methylene (B1212753) blue achieved in under 30 minutes by the modulated catalyst. acs.org

For heterogeneous catalysts, such as the iron-supported systems used for methyl benzoate synthesis, the active sites are identified as Lewis acidic centers formed by the interplay between iron, zirconium, and titanium ions. mdpi.com The addition of iron ions, which have a lower valence state than Zr(IV) and Ti(IV), is key to creating these acidic centers and improving catalytic activity. mdpi.com The activity can be modulated by altering the molar ratios of the constituent metals, thereby changing the number and strength of the acid sites. mdpi.com

Another approach to activity modulation involves the direct functionalization of the ligands within the catalyst. In iron pincer complexes, which are effective for the hydrogenation of esters like methyl benzoate, the ligand structure plays a critical role. acs.org Amine-bis(phosphine)-based pincer ligands, for instance, can stabilize low-spin Fe(II) species and create a bifunctional catalyst where both the iron center and the ligand's N-H moiety participate in the reduction of the carbonyl group. acs.org Modifying the ligand framework, such as by introducing different functional groups, allows for fine-tuning of the catalyst's activity and stability. rsc.org Similarly, electronic structure modulation, for example by introducing highly electronegative atoms like fluorine into the coordination sphere of the iron site, can significantly boost catalytic activity by optimizing the electronic properties of the active center. researchgate.net

Photoredox Catalysis and Photoactive this compound Species

The use of iron complexes in photoredox catalysis has become a major area of research, offering a sustainable alternative to traditional photosensitizers based on ruthenium and iridium. rsc.orgbeilstein-journals.org These iron-based systems can absorb visible light to reach an excited state, enabling them to mediate electron transfer processes and drive a wide range of organic reactions under mild conditions. rsc.org

Light-Driven Transformations

Iron-based systems featuring benzoate or related ligands have been implicated in several light-driven transformations. The fundamental process often involves the photo-excitation of an Fe(III)-carboxylate species, which leads to the generation of radical intermediates capable of initiating further reactions.

A classic example is the photolysis of benzoic acid adsorbed onto the surface of the iron oxyhydroxide goethite. researchgate.net Irradiation of this surface complex induces an electron transfer from the benzoate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the oxidation of the organic material. researchgate.net This light-induced process can be enhanced by the addition of iron(III) to the solution, which promotes the degradation of benzoic acid and the formation of monohydroxybenzoic acids via hydroxyl radicals. researchgate.net

More complex systems also leverage this principle. In the light-driven C-H amination catalyzed by iron porphyrins, the exchange of benzoate ligands around the catalyst's secondary building units was a key step in preparing the active catalyst. rsc.org The iron porphyrin complex in this system acts as both a photosensitizer and a catalyst, absorbing light to generate a reactive nitrene intermediate that subsequently functionalizes C-H bonds. rsc.org

Iron(III) complexes, without the need for porphyrin ligands, can also serve as potent photoredox catalysts. An N-heterocyclic carbene (NHC) iron(III) complex, [Fe(III)(phtmeimb)₂]PF₆, has been shown to effectively catalyze the addition of α-aminoalkyl radicals to electron-deficient alkenes under green light irradiation, competing with the performance of noble metal catalysts like [Ru(bpy)₃]Cl₂. rsc.org These transformations highlight the potential of designing iron complexes that can efficiently harness light energy for valuable chemical synthesis. rsc.orgresearchgate.net

Excited-State Properties and Charge Transfer Mechanisms

The photoactivity of iron complexes is governed by their excited-state properties and the underlying charge transfer mechanisms. Unlike many precious metal photosensitizers that rely on metal-to-ligand charge transfer (MLCT), Fe(III) complexes often operate via a ligand-to-metal charge transfer (LMCT) pathway. rsc.orgnih.gov

Upon absorption of light, an electron is promoted from a filled orbital on a ligand (like a carboxylate) to a vacant d-orbital on the high-valent Fe(III) center. rsc.org This creates an excited state, [Fe(II)-L•]*, which is prone to homolytic cleavage of the metal-ligand bond. This process generates a reactive ligand radical and a reduced Fe(II) species, which are the key intermediates that drive the subsequent organic transformations. rsc.orgresearchgate.net This LMCT mechanism is central to the photochemical reactions of Fe(III)-carboxylate species and other Fe(III) complexes used in photoredox catalysis. acs.orgnih.govresearchgate.netrsc.org

A significant challenge in developing iron photosensitizers has been the typically very short lifetimes of their excited states, which often deactivate rapidly through low-lying metal-centered states. nih.gov However, strategic ligand design has led to the development of iron complexes with significantly longer excited-state lifetimes. For instance, certain iron(III) carbene complexes exhibit luminescent ²LMCT excited states with lifetimes extending into the nanosecond range, sufficient for them to participate in bimolecular electron transfer reactions. nih.gov The properties of these excited states, including their energy and lifetime, can be tuned by modifying the ligand structure, which in turn controls the catalytic activity and reaction scope. researchgate.netacs.orgacs.org

Studies on iron-porphyrin complexes linked to benzoates have also provided insight into concerted proton-coupled electron transfer (CPET) reactions, a mechanism where an electron and a proton are transferred in a single kinetic step. nih.gov The efficiency of this charge transfer was found to depend on the length and flexibility of the linker connecting the iron center to the benzoate group. nih.gov

Table 2: Photophysical Properties of Representative Iron Complexes

Complex Type Excitation / Transition Emission / Lifetime Mechanism Reference
Fe(III) Carbene Complex λexc = 635 nm (²LMCT) λem = 725 nm, 267 ps ²LMCT nih.gov
Fe(III) Scorpionate Complex - 2 ns lifetime LMCT nih.gov
Dendritic Fe(III) Carbazole Complex λexc = 350 nm λem ≈ 485 nm Ligand-to-metal charge transfer nih.gov
Fe(II) Bichromophoric Complex - 14 ps (³MLCT) ³MLCT researchgate.net

Materials Science and Engineering of Iron Tribenzoate Derivatives

Iron(III)-Benzenecarboxylate Metal-Organic Frameworks (MOFs)

Iron(III)-benzenecarboxylate Metal-Organic Frameworks (MOFs) are a significant class of porous crystalline materials constructed from iron-containing secondary building units (SBUs) and benzenecarboxylate-based organic linkers. prometheanparticles.co.ukwikipedia.org Their high surface areas, tunable pore sizes, and the presence of accessible metal sites make them highly attractive for a variety of applications. prometheanparticles.co.uk Prominent examples within this family include MIL-100(Fe) and MOF-235(Fe), which are distinguished by their unique structural features and properties. nih.gov

Synthesis and Structural Diversification of Iron-Benzenecarboxylate MOFs (e.g., MIL-100, MOF-235 related)

The synthesis of iron-benzenecarboxylate MOFs can be achieved through various methods, with hydrothermal and solvothermal techniques being the most common. rsc.org These methods typically involve heating a mixture of an iron salt (e.g., iron(III) nitrate (B79036) or iron(III) chloride) and a benzenecarboxylate linker in a suitable solvent. rsc.orgtandfonline.com The choice of linker is crucial for the resulting framework topology; for instance, 1,3,5-benzenetricarboxylic acid (H3BTC or trimesic acid) is used for MIL-100(Fe), while 1,4-benzenedicarboxylic acid (H2BDC or terephthalic acid) is used for MOF-235(Fe). rsc.orgresearchgate.net

MIL-100(Fe) , with a general formula of Fe₃O(H₂O)₂F·{C₆H₃(CO₂)₃}₂·nH₂O, is built from trimesic acid linkers and trimeric iron(III) octahedral clusters. nih.gov This assembly creates a hierarchical pore structure with both micropores and mesopores. nih.gov Synthesis conditions for MIL-100(Fe) have been extensively studied to optimize yield, crystallinity, and surface area. While early syntheses required high temperatures (e.g., 150 °C) and the use of corrosive acids like hydrofluoric acid (HF), newer methods have been developed under milder conditions. tandfonline.com This includes room temperature synthesis using acetic acid as a modulator and facile methods at atmospheric pressure. rsc.org

MOF-235(Fe) is constructed from corner-sharing octahedral iron trimers connected by linear terephthalic acid linkers. researchgate.net The synthesis of phase-pure MOF-235(Fe) can be challenging, as it often co-crystallizes with other phases like MIL-101. researchgate.net Research has shown that reaction parameters such as the solvent composition (e.g., DMF:ethanol ratio), the molar ratio of metal to linker, and temperature are critical in directing the synthesis towards a pure MOF-235 product. researchgate.net For example, a higher DMF:ethanol ratio and a stoichiometric Fe(III):TPA ratio have been found to favor the formation of nearly pure MOF-235. researchgate.net

The structural diversification of these MOFs is achieved by varying the synthesis parameters, which can influence the resulting phase, crystal size, and defect density. The use of modulators, such as monocarboxylic acids or inorganic salts, during synthesis is a common strategy to control the nucleation and growth processes, leading to materials with desired properties. ustc.edu.cncsic.es

Comparison of Synthesis Methods for Iron-Benzenecarboxylate MOFs
MOFSynthesis MethodPrecursorsTemperatureKey Findings/NotesReference
MIL-100(Fe)HydrothermalFe(NO₃)₃·9H₂O, H₃BTC150 °COften requires HF as a mineralizing agent. tandfonline.com
MIL-100(Fe)Facile, Low TemperatureFe(NO₃)₃·9H₂O, H₃BTC95 °CSynthesis at atmospheric pressure, avoiding high-pressure autoclaves. rsc.org
MIL-100(Fe)Room TemperatureFe(NO₃)₃·9H₂O, H₃BTC, Acetic AcidRoom Temp.Acetic acid acts as a modulator, enabling a "green" synthesis route. rsc.org
MOF-235(Fe)SolvothermalFeCl₃·6H₂O, Terephthalic Acid80 °CPhase purity is sensitive to solvent ratio and precursor stoichiometry; often co-forms with MIL-101. researchgate.net

Pore Engineering and Functionalization Strategies

The ability to precisely tune the pore environment of iron-benzenecarboxylate MOFs is a key advantage for tailoring their properties for specific applications. ustc.edu.cnoup.comacs.org Pore engineering can be achieved through several strategies, primarily categorized as pre-synthetic (or de novo) synthesis and postsynthetic modification (PSM). ustc.edu.cnrsc.orgescholarship.org

Pre-synthetic strategies involve the use of custom-designed organic linkers that already contain the desired functional groups. ustc.edu.cn By incorporating functionalities like amino (-NH₂), hydroxyl (-OH), or alkyl groups onto the benzenecarboxylate linker before the MOF assembly, the resulting pore surfaces can be decorated with these groups, altering their polarity, hydrophobicity, and interaction with guest molecules. oup.com

These engineering strategies allow for the creation of hierarchical pore structures, combining micropores and mesopores, which can improve diffusion kinetics for bulky molecules while retaining the selective environment of the micropores. ustc.edu.cncsic.esoup.com

Pore Functionalization Strategies for Iron-Benzenecarboxylate MOFs
StrategyDescriptionExampleEffectReference
Pre-syntheticUsing a functionalized linker (e.g., 2-amino terephthalic acid) during initial synthesis.Synthesis of NH₂-MIL-101(Fe)Incorporates amine groups throughout the framework, providing sites for further modification or enhanced gas affinity. nih.gov
Postsynthetic (Coordinative)Grafting functional molecules onto open metal sites of a pre-formed MOF.Grafting ethylenediamine (B42938) (EN) onto MIL-100(Fe).Introduces basic amine sites, increasing CO₂ adsorption capacity. researchgate.netnih.govacs.org
Postsynthetic (Coordinative)Grafting thiol-containing molecules to open metal sites.Functionalizing MIL-100(Fe) with thioglycolic acid.Creates acidic sites, enhancing adsorption of basic molecules. researchgate.netscispace.com
Postsynthetic (Covalent)Covalently attaching molecules to functional groups on the organic linkers.Attaching drugs to NH₂-functionalized NMOFs.Creates a nanodelivery vehicle for therapeutic agents. nih.gov

Applications in Gas Sorption and Separation

The inherent porosity and tunable pore surfaces of iron-benzenecarboxylate MOFs make them excellent candidates for gas sorption and separation applications. prometheanparticles.co.uk These materials are particularly studied for the capture of carbon dioxide and the separation of industrially relevant hydrocarbon mixtures. rsc.orgresearchgate.netberkeley.edu

Carbon Dioxide and Hydrogen Storage: MOFs like MIL-100(Fe) exhibit significant uptake capacities for various gases. The high density of open iron(III) sites acts as strong Lewis acid centers that can interact favorably with guest molecules. Functionalization, especially with amine groups, has been shown to dramatically increase the affinity for CO₂, a key greenhouse gas. acs.orgnih.gov The CO₂ uptake in amine-functionalized MOFs is enhanced through the formation of ammonium (B1175870) carbamates via the interaction between the amine groups and CO₂. researchgate.net In addition to CO₂ capture, these materials also show promise for hydrogen storage. researchgate.netvnu.edu.vn

Hydrocarbon Separation: The separation of light hydrocarbons, such as olefins from paraffins (e.g., propylene (B89431)/propane (B168953) or ethylene (B1197577)/ethane), is a critical and energy-intensive industrial process. rsc.orgberkeley.edu Iron-based MOFs, particularly those with open metal sites like Fe-MOF-74, have demonstrated high selectivity for these separations. rsc.orgresearchgate.net The selectivity arises from the stronger interaction between the π-electrons of the unsaturated hydrocarbons (olefins and alkynes) and the open metal sites of the MOF compared to the weaker interactions with saturated hydrocarbons (paraffins). researchgate.netacs.org MIL-100(Fe) has also been investigated for the separation of C3/C4 hydrocarbon mixtures, showing preferential adsorption of isobutane (B21531) over propane and propylene under certain conditions. researchgate.net The precise control over pore size and functionality allows these MOFs to act as molecular sieves, further enhancing their separation performance. acs.orgrsc.org

Gas Sorption and Separation Performance of Selected Iron-Benzenecarboxylate MOFs
MOFGas/MixtureKey Performance MetricConditionsReference
MIL-100(Fe)CO₂Adsorption capacity of 29 cm³/g298 K, 1 bar researchgate.net
DETA-MIL-100(Fe)CO₂Adsorption capacity of 41 cm³/g298 K, 1 bar researchgate.net
Fe-MOF-74Ethylene/EthaneExcellent separation performance demonstrated in breakthrough experiments.318 K researchgate.net
Fe-MOF-74Propylene/PropaneExcellent separation performance demonstrated in breakthrough experiments.318 K researchgate.net
MIL-100(Fe)Propane/Propylene/IsobutaneHigher adsorption capacity for isobutane than for C3 hydrocarbons.323–423 K researchgate.net
MIL-88ACO₂/H₂High predicted selectivity for CO₂ over H₂.298 K vnu.edu.vn

Magnetic Materials Development Based on Iron Tribenzoate Clusters

Iron benzoate (B1203000) clusters serve as fundamental building blocks for the creation of advanced magnetic materials. These discrete molecular units, containing multiple iron ions bridged by benzoate and other ligands, exhibit a range of interesting magnetic phenomena, from simple paramagnetic behavior to the complex properties of single-molecule magnets (SMMs). researchgate.netacs.orgnih.gov

Synthesis and Characterization of Molecular Magnets

The synthesis of molecular magnets based on iron benzoate clusters typically involves the self-assembly of iron(III) salts with benzoic acid or its derivatives in the presence of other coordinating ligands and base. rsc.orgresearchgate.netacs.org These reactions can yield a variety of polynuclear clusters with different core structures and nuclearities, such as trinuclear [Fe₃O]⁷⁺ units or larger assemblies like Fe₆, Fe₈, and Fe₁₂ clusters. tandfonline.comresearchgate.netmdpi.com

For example, a classic trinuclear oxo-centered iron(III) benzoate cluster, [Fe₃O(O₂CPh)₆(H₂O)₃]⁺, is a common starting point. tandfonline.com The terminal water ligands on this cluster are labile and can be substituted by other ligands, allowing for the rational assembly of more complex structures. tandfonline.comresearchgate.nettandfonline.com Researchers have synthesized and characterized numerous such clusters, including [Fe₃O(C₇H₅O₂)₆(phen)(H₂O)]NO₃ and tetranuclear clusters like FeIII(benzoate)₃[9-MC(FeIII)N(shi)-3]. acs.orgtandfonline.comnih.gov The inclusion of other metal ions, such as lanthanides, can lead to heterometallic clusters like [Ln₃Fe₇] and [Fe₆Dy₃] with benzoate ligands, which often exhibit SMM behavior. nih.govacs.orgfrontiersin.orgresearchgate.net

Characterization of these magnetic clusters relies heavily on single-crystal X-ray diffraction to determine their precise molecular structure. rsc.org Magnetic properties are investigated using techniques like SQUID magnetometry to measure temperature-dependent magnetic susceptibility and magnetization. researchgate.netfrontiersin.org Mössbauer spectroscopy is also a crucial tool for probing the local environment and spin state of the iron(III) ions within the cluster. tandfonline.comresearchgate.netacs.org These studies reveal that the magnetic interactions between the iron centers are typically antiferromagnetic, leading to specific ground state spin values for the cluster. researchgate.net

Examples of Iron Benzoate-Based Molecular Magnets
Cluster FormulaNuclearityKey Structural FeatureMagnetic PropertyReference
[Fe₃O(C₇H₅O₂)₆(phen)(H₂O)]NO₃Fe₃Oxo-centered trinuclear cluster with benzoate and phenanthroline ligands.Antiferromagnetic coupling between Fe(III) ions. tandfonline.comresearchgate.nettandfonline.com
FeIII(benzoate)₃[9-MC(FeIII)N(shi)-3]Fe₄Tetranuclear 9-metallacrown-3 structure.Exhibits magnetocaloric effect; magnetic properties differ from acetate (B1210297) analogue due to π-interactions. acs.orgnih.govresearchgate.net
[Fe₆Dy₃(μ-OMe)₉(vanox)₆(X-benz)₆]Fe₆Dy₃Nine-membered cyclic coordination cluster with substituted benzoate ligands.Field-induced Single-Molecule Magnet (SMM) behavior; energy barrier affected by benzoate substituent. nih.govfrontiersin.org
[Ln₃Fe₇(μ₄-O)₂(μ₃-OH)₂(mdea)₇(μ-benzoate)₄(N₃)₆]Ln₃Fe₇Decanuclear heterometallic cluster with benzoate ligands.Dominant intracluster antiferromagnetic interactions; slow magnetic relaxation for Tb(III) analogue. acs.org

Spin-Crossover Phenomena in Iron(III) Benzoate Systems

Spin-crossover (SCO) is a phenomenon where the spin state of a metal complex changes in response to an external stimulus such as temperature, pressure, or light. mdpi.comacs.org For iron(III) (d⁵) complexes, this typically involves a transition between the low-spin (LS, S=1/2) and high-spin (HS, S=5/2) states. mdpi.comresearchgate.net This transition results in a dramatic change in the magnetic and optical properties of the material.

While the term "this compound" refers to a simple salt, research into SCO in iron(III) systems containing benzoate or related ligands has focused on more complex coordination compounds. These systems often employ bulky Schiff base ligands to create the specific ligand field environment necessary to make the energy difference between the LS and HS states small enough for a transition to be accessible. mdpi.com

For instance, studies have been conducted on mononuclear iron(III) complexes with pentadentate Schiff base ligands and various monodentate co-ligands. mdpi.com While many of these systems remain high-spin, certain combinations of ligands can induce SCO behavior. mdpi.com The transition temperature and the completeness of the SCO are highly sensitive to subtle changes in the coordination environment, including steric and electronic effects of the ligands, as well as intermolecular interactions like π-π stacking in the crystal lattice. acs.orgrsc.org Some iron(III) SCO complexes exhibit thermal hysteresis, a key feature for potential application in memory devices. oup.com There are also reports of light-induced spin changes, where irradiation can switch the spin state, a phenomenon known as the Light-Induced Excited Spin-State Trapping (LIESST) effect. researchgate.netoup.com

Although SCO has not been reported for the simple compound this compound itself, the principles demonstrated in these more complex iron(III) systems highlight a potential avenue for designing novel functional materials by incorporating benzoate ligands into sophisticated coordination architectures that are conducive to spin-state switching.

Development of Advanced Multifunctional Materials

The development of advanced materials from this compound and its derivatives has primarily centered on the synthesis of metal-organic frameworks (MOFs). researchgate.net These crystalline porous materials are constructed from iron ions or clusters linked by organic molecules, often multicarboxylate derivatives of benzoic acid. google.com The synergy between the iron-oxo clusters and the functional organic linkers imparts versatile electronic and physical properties, making these MOFs prospective materials for a range of energy and environmental applications. rsc.org The ability to tune the pore size, structure, and chemical environment by selecting specific linkers allows for the design of materials with targeted functionalities. google.comresearchgate.net

Research has focused on creating robust frameworks by combining hard Lewis acid metal ions like Fe(III) with hard Lewis base carboxylate groups, which enhances chemical stability—a prerequisite for most practical applications. google.com These iron-based MOFs are explored for their utility in gas storage and separation, as electrochemical materials, and in catalysis. researchgate.netrsc.org The inherent properties of these materials, such as high surface area, tunable porosity, and the presence of redox-active iron centers, make them a significant area of investigation in materials science. oulu.firesearchgate.net

Research Findings on Multifunctionality

The functional multiplicity of iron-based MOFs is often guided by the topology of the framework and the specific organic linkers used in their synthesis. researchgate.net By employing mixed-linker strategies, where dicarboxylate and tricarboxylate linkers are used together, researchers can create mesoporous MOFs with precisely tuned pore environments. researchgate.net This approach has been successful in producing highly crystalline and stable materials. researchgate.net

One notable example is an iron-based MOF synthesized with the hexacarboxylate linker 1,2,3,4,5,6-hexakis(4-carboxyphenyl)benzene (Fe-CPB). rsc.org This material demonstrates multifunctionality through its performance in both selective gas adsorption and electrochemical energy storage. rsc.org

Gas Adsorption and Separation:

The permanent porosity and the presence of polar carboxylate groups connected by iron-oxo chains in materials like Fe-CPB make them suitable for selective gas adsorption. rsc.org Research has demonstrated moderate low-pressure CO2 uptake and high isosteric heat of adsorption, indicating strong interactions between the framework and CO2 molecules. rsc.org This suggests potential for applications in carbon capture and separation technologies. rsc.org

Table 1: CO₂ Adsorption Properties of Fe-CPB MOF rsc.org

PropertyValueConditions
Low-Pressure CO₂ Uptake40 cm³ g⁻¹at 273 K
Isosteric Heat of CO₂ Adsorption33 kJ mol⁻¹N/A

Energy Storage:

The same iron-based MOFs have been examined as electrode materials for lithium-ion batteries. rsc.org The layered structure and high π-conjugation derived from the organic linkers, combined with the redox activity of the iron centers, contribute to their electrochemical performance. rsc.org As an anode material, Fe-CPB has shown high reversible capacity and excellent capacity retention over numerous cycles. rsc.org It also exhibits a high rate capability, maintaining significant discharge capacity even at high current densities. rsc.org

Table 2: Electrochemical Performance of Fe-CPB Anode in a Lithium-Ion Battery rsc.org

Performance MetricValueTest Conditions
Reversible Capacity634 mAh g⁻¹After 100 cycles at 100 mA g⁻¹
Capacity Retention99%After 100 cycles
High Rate Discharge Capacity416 mAh g⁻¹At a current density of 2000 mA g⁻¹

These findings underscore the potential to develop a single, well-designed iron-based MOF platform for diverse applications, spanning from environmental remediation to energy storage. rsc.org The versatility stems from the unique physicochemical characteristics that can be engineered into the material through the judicious choice of its constituent iron nodes and benzoate-derived organic linkers. rsc.orgresearchgate.net

Conclusion and Future Research Trajectories

Interdisciplinary Perspectives and Unexplored Research Avenues

The future of iron tribenzoate research is intrinsically linked to interdisciplinary approaches. The convergence of chemistry, materials science, and biology opens up new frontiers. For instance, iron-containing MOFs can be designed to mimic the active sites of heme enzymes, creating heterogeneous catalysts for biologically relevant oxidations. acs.org The encapsulation of enzymes within MOF structures is another promising area, combining the catalytic prowess of enzymes with the stability of the framework for applications in biocatalysis and biosensing. nih.gov

Several research avenues remain largely unexplored. The photochemical properties of iron-carboxylate complexes, for example, are relevant to atmospheric chemistry and could be harnessed for novel photocatalytic applications. york.ac.uknih.gov The study of iron complexes in photoredox catalysis is a rapidly growing field, with potential for driving a wide range of organic reactions using visible light. nih.govacs.org Additionally, the development of MOFs with tunable electrical conductivity through the strategic incorporation of redox-active ligands presents opportunities for new electronic and optoelectronic devices. acs.org The exploration of this compound and its derivatives in these interdisciplinary contexts could lead to significant scientific breakthroughs.

Rational Design Strategies for Next-Generation Iron-Based Compounds

The development of next-generation iron-based materials hinges on the ability to design and synthesize compounds with precisely controlled properties. Rational design strategies are moving beyond trial-and-error approaches to a more predictive science. digitellinc.com In the context of MOFs, this involves the careful selection of organic linkers and metal nodes to create frameworks with desired pore sizes, functionalities, and stability. researchgate.netresearchgate.net For catalytic applications, the design of specific ligand environments around the iron center is crucial for modulating its reactivity and achieving high selectivity. digitellinc.comacs.org

The use of iron carboxylates, such as this compound, as precursors in the synthesis of nanomaterials is a key strategy. nih.gov The thermal decomposition of these precursors can be controlled to produce iron oxides or other iron-based nanoparticles with specific sizes and shapes, which in turn dictates their magnetic and catalytic properties. rsc.orgethz.ch Understanding the decomposition pathways of these precursors at an atomistic level is essential for achieving this level of control. ethz.ch

Table of Design Strategies and Their Objectives

Design StrategyObjectiveKey Parameters to ControlPotential Application
Ligand Modification in CatalystsEnhance selectivity and activityLigand denticity, electronic properties, steric bulkAsymmetric catalysis, C-H activation
MOF Pore EngineeringTailor adsorption and separation propertiesPore size, shape, surface functionalityGas storage, chemical sensing
Controlled Precursor DecompositionSynthesize uniform nanoparticlesTemperature, atmosphere, precursor structureMagnetic materials, catalysis
Biomimetic DesignReplicate enzyme active sitesCoordination environment, redox potentialSelective oxidation, biocatalysis

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of materials science and catalysis, including the study of iron-based compounds. researchgate.netacs.org These computational tools can significantly accelerate the discovery and optimization of new materials by analyzing vast datasets and identifying complex structure-property relationships that may not be apparent through traditional research methods. tohoku.ac.jpresearchgate.net

Q & A

Q. What experimental parameters critically influence the crystallinity and porosity of iron tribenzoate during synthesis?

  • Methodological Answer : To optimize crystallinity and porosity, systematically vary synthesis conditions such as solvent composition (e.g., DMF vs. water), temperature (80–120°C), and reaction time. Use solvothermal or microwave-assisted methods for controlled crystallization. Characterize outcomes via X-ray diffraction (XRD) for crystallinity and Brunauer-Emmett-Teller (BET) analysis for surface area/porosity. Compare with literature benchmarks to validate reproducibility .

Q. Which spectroscopic and analytical techniques are most suitable for confirming the structural integrity of this compound?

  • Methodological Answer : Combine XRD for lattice structure validation, Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate-metal bonding, and thermogravimetric analysis (TGA) to assess thermal stability. Pair with X-ray photoelectron spectroscopy (XPS) to verify oxidation states of iron nodes. Cross-reference data with computational models (e.g., density functional theory) to resolve ambiguities in bonding configurations .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Document precise molar ratios of precursors (e.g., iron salt to benzoic acid derivatives), solvent purity, and inert atmosphere conditions. Share raw characterization data (XRD patterns, BET isotherms) in open-access repositories. Use statistical tools like RSD (relative standard deviation) to quantify batch-to-batch variability .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict this compound’s gas adsorption properties?

  • Methodological Answer : Employ Grand Canonical Monte Carlo (GCMC) simulations to model methane/CO₂ adsorption isotherms, correlating pore size/functional groups with uptake capacity. Validate models using experimental gas adsorption data at varying pressures. Discrepancies between simulation and experiment may indicate unaccounted structural defects or impurities, necessitating high-resolution TEM or neutron diffraction for further analysis .

Q. What strategies resolve contradictions in reported catalytic activity of this compound across studies?

  • Methodological Answer : Conduct meta-analysis of published data to identify variables such as activation temperature, solvent residues, or exposed active sites. Design controlled experiments to isolate factors (e.g., pre-treatment under vacuum vs. nitrogen). Use kinetic studies (e.g., Arrhenius plots) and in-situ spectroscopy (DRIFTS) to probe reaction mechanisms and active site accessibility .

Q. How can ligand functionalization be tailored to enhance this compound’s stability under aqueous conditions for environmental applications?

  • Methodological Answer : Introduce hydrophobic substituents (e.g., –CF₃ groups) into benzoate ligands via post-synthetic modification. Monitor hydrolytic stability using pH-dependent solubility tests and long-term immersion studies. Pair with DFT calculations to predict ligand-metal bond strength and water interaction energetics. Compare with pristine structures using PXRD and nitrogen adsorption after exposure .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing batch-dependent variations in this compound’s porosity?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to identify correlated synthesis parameters (e.g., temperature, ligand concentration) affecting pore size distribution. Use ANOVA to test significance of variables. Report confidence intervals for surface area measurements to highlight precision limits .

Q. How should researchers design experiments to investigate the trade-off between this compound’s porosity and mechanical stability?

  • Methodological Answer : Perform nanoindentation tests on single crystals to measure Young’s modulus, correlating with porosity data from BET. Use in-situ XRD under mechanical stress to observe structural deformation. Model structure-property relationships using finite element analysis (FEA) to guide ligand selection for optimal balance .

Key Considerations for Research Design

  • Scope Management : Narrow questions to avoid broadness (e.g., focus on specific gas adsorption rather than general "applications") while ensuring sufficient literature exists for comparison .
  • Data Type Alignment : Use quantitative methods (e.g., adsorption kinetics) for hypothesis testing and qualitative techniques (e.g., SEM imaging) for exploratory studies .
  • Feasibility : Ensure access to specialized instrumentation (e.g., synchrotron facilities for high-resolution XRD) before finalizing questions .

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Feasible Synthetic Routes

Reactant of Route 1
Iron tribenzoate
Reactant of Route 2
Iron tribenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.